![molecular formula C23H29N3O4 B6117404 N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)
N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as DPA-714, is a compound that has gained attention in scientific research due to its potential applications in the field of molecular imaging and drug development.
作用機序
N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide binds to TSPO on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of various signaling pathways, including the production of reactive oxygen species and the release of proinflammatory cytokines. The exact mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is still being investigated, but it is believed to modulate the immune response and neuroinflammation in the brain.
Biochemical and Physiological Effects
N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. It has been shown to reduce the production of proinflammatory cytokines and oxidative stress markers in the brain. N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments, including its high affinity for TSPO and its ability to cross the blood-brain barrier. It is also easily labeled with radioisotopes for PET imaging. However, N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the use of N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in scientific research. One area of focus is the development of new TSPO ligands with improved binding affinity and selectivity. Another area of research is the use of N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide for the early detection and monitoring of neuroinflammation in various neurological disorders. N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide may also have potential applications in drug development for the treatment of neuroinflammatory diseases.
合成法
The synthesis of N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves the reaction of 2-chloromethyl-1,4-dioxane with 2-hydroxybenzaldehyde in the presence of sodium hydroxide to form 2-(1,4-dioxan-2-ylmethyl)phenol. This intermediate is then reacted with 1-(2-pyridinylmethyl)-4-piperidinol in the presence of triethylamine and 4-dimethylaminopyridine to form N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. The synthesis process has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
科学的研究の応用
N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been used in molecular imaging studies to visualize the distribution of translocator protein (TSPO) in the brain. TSPO is a biomarker of neuroinflammation and is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide binds to TSPO with high affinity and can be labeled with radioisotopes for positron emission tomography (PET) imaging. This allows for non-invasive detection and monitoring of neuroinflammation in vivo.
特性
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c27-23(25-15-20-17-28-13-14-29-20)21-6-1-2-7-22(21)30-19-8-11-26(12-9-19)16-18-5-3-4-10-24-18/h1-7,10,19-20H,8-9,11-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWQWYIDLEFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2C(=O)NCC3COCCO3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)

![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6117343.png)
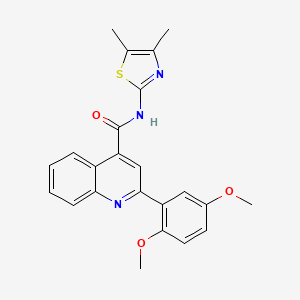
![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)
![1-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6117365.png)
![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)
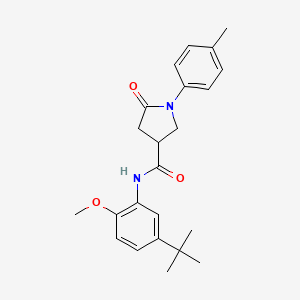
![N'-{[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene}-1-phenylmethanesulfonohydrazide](/img/structure/B6117386.png)
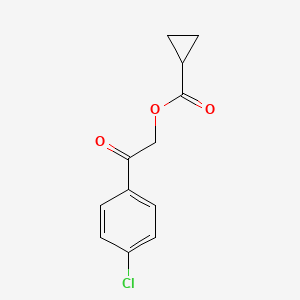
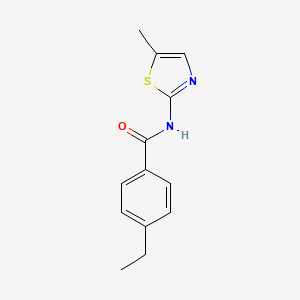
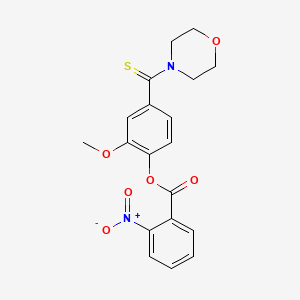
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)